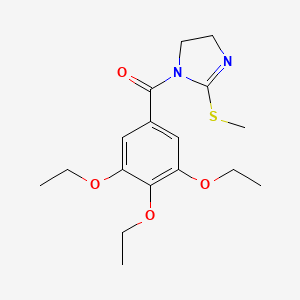
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes an imidazole ring and a triethoxyphenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H21N2O3S, with a molecular weight of 319.41 g/mol. The presence of the methylthio group increases lipophilicity, potentially affecting its absorption and distribution in biological systems.
1. Antimicrobial Activity
Research indicates that many imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains. In vitro studies suggest that it may inhibit the growth of pathogens through disruption of cell membrane integrity and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle in different cancer cell lines.
Mechanisms of Action:
- Inhibition of Tubulin Polymerization: The compound disrupts microtubule dynamics, leading to cell cycle arrest.
- Heat Shock Protein Inhibition: It effectively inhibits heat shock protein 90 (Hsp90), which is crucial for cancer cell survival.
- Induction of Apoptosis: The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Tubulin polymerization inhibition |
3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Research Findings:
- In animal models of inflammation, treatment with the compound led to a significant reduction in paw edema.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer: A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model: In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-5-21-13-10-12(11-14(22-6-2)15(13)23-7-3)16(20)19-9-8-18-17(19)24-4/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLTQBMTLWPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














